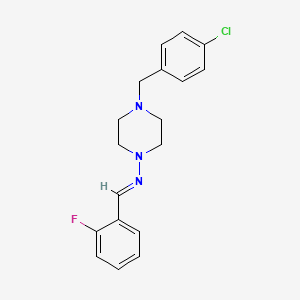![molecular formula C12H12F3N3O B5602967 2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol" is part of a broader class of compounds that have garnered attention due to their potential applications in various fields, including material science and pharmaceuticals. This compound, characterized by the presence of a trifluoromethyl group and a 1,2,3-triazole ring, is of interest due to its structural properties and potential reactivity.
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives often involves "click" chemistry, particularly the azide-alkyne cycloaddition reaction, which provides a robust and efficient route to these compounds. For instance, Saleem et al. (2015) discuss the synthesis of complexes involving 1,2,3-triazoles through reactions that yield compounds with potential catalytic applications (Saleem et al., 2015). Although this does not directly describe the synthesis of the exact compound , it illustrates the types of reactions and methodologies that could be relevant.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives, including the target compound, is characterized by the triazole ring, which can engage in various interactions due to its electron-rich nature. For example, Ahmed et al. (2016) explored the crystal structures of triazole derivatives, revealing the presence of weak intermolecular hydrogen bonding interactions that stabilize the molecular structures (Ahmed et al., 2016).
Applications De Recherche Scientifique
Catalytic Applications
The compound has been explored in the context of catalytic applications, particularly in the synthesis of ruthenium complexes. These complexes have been investigated for their catalytic efficiency in oxidation reactions and transfer hydrogenation, showcasing the compound's utility in facilitating diverse chemical transformations. The structural versatility of the compound allows it to serve as an effective ligand, enhancing the catalytic properties of metal complexes in various reactions (Saleem et al., 2013).
Antimicrobial and Antioxidant Activities
Another significant application of 2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol derivatives is in the development of antimicrobial and antioxidant agents. Research has led to the synthesis of novel compounds displaying a broad spectrum of antimicrobial activities alongside moderate to good antioxidant properties. These findings underscore the potential of the compound and its derivatives in contributing to new treatments and preventive strategies against microbial infections and oxidative stress-related conditions (Bhat et al., 2016).
Synthesis and Characterization of Complexes
The compound's utility extends to the synthesis and characterization of new chemical entities, such as copper(I) complexes with triazolylidene ligands. These complexes have been synthesized and characterized, demonstrating their potential in initiating oxidation reactions. This application is crucial for the development of efficient and selective catalytic processes, offering insights into the design of new catalysts for industrial and laboratory synthesis (Mncube & Bala, 2018).
Chemical Synthesis and Drug Development
Additionally, derivatives of this compound have been explored for their potential in drug development, particularly as anti-cancer agents. The synthesis of new series of triazolyl chalcone derivatives has shown promising anti-microbial, anti-oxidant, and anti-cancer activities, highlighting the compound's significance in medicinal chemistry and pharmaceutical research (Bhat et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-phenyl-5-(trifluoromethyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-11(2,19)9-10(12(13,14)15)18(17-16-9)8-6-4-3-5-7-8/h3-7,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRHOESRBXLVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N(N=N1)C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)
![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)

![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)
![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)
![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)
